An In-depth Technical Guide to the Physicochemical Properties and Stability of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties and Stability of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural motif, the dihydrobenzofuran core, is present in a variety of biologically active molecules. A thorough understanding of its physicochemical properties and stability is paramount for its effective use in research and development, influencing everything from reaction conditions and formulation to storage and biological activity. This guide provides a detailed examination of these critical parameters, offering both established data for analogous compounds and a predictive analysis for the title compound, underpinned by a robust framework for experimental verification.
Physicochemical Properties
Precise experimental data for Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is not extensively reported in publicly available literature. However, by examining its constituent parts and data from analogous structures, we can establish a reliable profile.
| Property | Value (Predicted/Known) | Source/Basis |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Based on analogous structures like 2,3-dihydro-1-benzofuran-3-carboxylic acid which is a solid. |
| Melting Point | Not available. Predicted to be a low-melting solid. | [1] |
| Boiling Point | Not available. Estimated to be >200 °C at atmospheric pressure. | Based on the boiling point of 2,3-dihydrobenzofuran (188-189 °C) and the addition of methyl and carboxylate groups.[2] |
| Solubility | Predicted to have low aqueous solubility and good solubility in common organic solvents (e.g., DMSO, ethanol, dichloromethane). | The hydrophobic benzofuran ring and methyl ester group suggest lipophilic character.[3] |
| pKa | Not applicable (no readily ionizable protons). | The molecule lacks acidic or basic functional groups. |
Spectral Characterization
Definitive characterization of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate relies on a combination of spectroscopic techniques. While a specific spectrum for this exact molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from similar compounds.[4][5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, the methyl group on the aromatic ring, and the methyl ester group. The coupling patterns of the dihydrofuran ring protons would be particularly informative for confirming the structure.
-
¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the dihydrofuran ring, and the two methyl carbons.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 192.21. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the dihydrofuran ring.[6]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch from the ester group (typically around 1730 cm⁻¹), C-O stretches from the ether and ester functionalities, and C-H stretches from the aromatic and aliphatic portions of the molecule.
Chemical Stability and Degradation Pathways
The stability of a compound is a critical factor in its handling, storage, and application. Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate possesses several functional groups that are susceptible to degradation under certain conditions. A forced degradation study is the standard approach to identify these vulnerabilities.
Predicted Degradation Pathways
Based on the structure, the following degradation pathways are plausible:
-
Hydrolysis: The methyl ester is the most probable site for hydrolysis.
-
Acid-catalyzed hydrolysis: In the presence of strong acid and water, the ester can be hydrolyzed to the corresponding carboxylic acid (5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid) and methanol.
-
Base-catalyzed hydrolysis (saponification): Under basic conditions, the ester will be rapidly hydrolyzed to the carboxylate salt.
-
-
Oxidation: The dihydrofuran ring and the methyl group on the benzene ring are potential sites for oxidation.
-
Strong oxidizing agents could potentially open the dihydrofuran ring or oxidize the benzylic methyl group.
-
-
Photodegradation: Aromatic systems and ether linkages can be susceptible to degradation upon exposure to UV light. This could involve radical-mediated pathways leading to complex degradation products.
-
Thermal Degradation: At elevated temperatures, decomposition could occur, potentially through decarboxylation if the ester is first hydrolyzed, or through more complex fragmentation pathways.
The following diagram illustrates the primary predicted degradation pathway:
Caption: Predicted hydrolytic degradation pathways.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate, a systematic forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.
General Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol: Acidic Hydrolysis
This protocol details the steps to assess the stability of the compound under acidic conditions.
-
Preparation: Prepare a stock solution of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: In a series of vials, add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid. The final concentration of the organic solvent should be minimized to avoid solubility issues.
-
Incubation: Place the vials in a temperature-controlled environment (e.g., a 60°C water bath) for a predetermined period (e.g., 24, 48, and 72 hours). A control sample (compound in neutral solution) should be run in parallel.
-
Sampling and Quenching: At each time point, withdraw an aliquot from a vial. Immediately neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer detector to aid in the identification of degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass-to-charge ratio of the new peaks can be used to identify the degradation products.
Causality behind Experimental Choices:
-
0.1 M HCl: This concentration of acid is a standard condition in forced degradation studies and is typically sufficient to induce hydrolysis of susceptible functional groups without being overly aggressive.
-
60°C: Elevated temperature is used to accelerate the rate of degradation, allowing for the observation of potential degradation products in a shorter timeframe.
-
HPLC-MS: This analytical technique is ideal for separating the parent compound from its degradation products and providing mass information for structural elucidation.
Conclusion
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is a compound with potential applications in drug discovery, but a comprehensive understanding of its physicochemical properties and stability is essential for its successful development. While specific experimental data for this molecule is sparse, a predictive analysis based on its structure and analogous compounds provides a strong foundation for further investigation. The ester functionality is predicted to be the primary site of hydrolytic instability. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of its stability profile, enabling researchers to confidently handle, formulate, and study this promising molecule.
References
-
Chemical Synthesis Database. methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. Available from: [Link].
-
Journal of Medicinal Chemistry. Discovery of 2,3-Dihydro[1][7]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Available from: [Link].
-
Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro-. Available from: [Link].
-
ACS Publications. 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability. Available from: [Link].
-
ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Available from: [Link].
-
Frontiers. Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Available from: [Link].
-
PMC. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Available from: [Link].
-
DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available from: [Link].
-
PubMed. 2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction Through Ligand-Steered Modeling. Available from: [Link].
-
European Journal of Chemistry. Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate and density functional theory studies. Available from: [Link].
-
PMC. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Available from: [Link].
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2,3-Dihydrobenzofuran | 496-16-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]
- 5. dea.gov [dea.gov]
- 6. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
